N-(2-Methoxyethyl)-N-propylamine
CAS No.: 43175-57-1
Cat. No.: VC3739926
Molecular Formula: C6H15NO
Molecular Weight: 117.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 43175-57-1 |
---|---|
Molecular Formula | C6H15NO |
Molecular Weight | 117.19 g/mol |
IUPAC Name | N-(2-methoxyethyl)propan-1-amine |
Standard InChI | InChI=1S/C6H15NO/c1-3-4-7-5-6-8-2/h7H,3-6H2,1-2H3 |
Standard InChI Key | UDZCEFCJEGGQOJ-UHFFFAOYSA-N |
SMILES | CCCNCCOC |
Canonical SMILES | CCCNCCOC |
Introduction
Structural Properties
Molecular Formula and Structure
N-(2-Methoxyethyl)-N-propylamine has the molecular formula C6H15NO, containing six carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom . Its structure consists of a propyl chain (three-carbon chain) and a methoxyethyl group (a two-carbon chain with a terminal methoxy group) both attached to a central nitrogen atom.
The structural representation of the compound can be expressed in various formats:
The nitrogen atom in this compound serves as a connection point between the propyl and methoxyethyl groups, creating a secondary amine structure that contributes significantly to its chemical reactivity.
Physical and Analytical Characteristics
Understanding the physical properties of N-(2-Methoxyethyl)-N-propylamine is essential for its proper handling and application in various chemical processes. Based on its structure and similar compounds, it is likely to be a colorless liquid at room temperature with a characteristic amine odor.
The predicted collision cross section (CCS) data, which relates to the compound's molecular size and shape, has been determined for various adducts as shown in Table 1.
Table 1: Predicted Collision Cross Section Data for N-(2-Methoxyethyl)-N-propylamine
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 118.12264 | 124.8 |
[M+Na]+ | 140.10458 | 134.6 |
[M+NH4]+ | 135.14919 | 133.1 |
[M+K]+ | 156.07852 | 128.6 |
[M-H]- | 116.10809 | 125.2 |
[M+Na-2H]- | 138.09003 | 129.3 |
[M]+ | 117.11482 | 126.1 |
[M]- | 117.11591 | 126.1 |
This collision cross section data is particularly valuable for mass spectrometry-based identification and analysis of the compound in complex mixtures .
Chemical Properties
Reactivity Profile
As a secondary amine, N-(2-Methoxyethyl)-N-propylamine exhibits reactivity typical of this class of compounds. The nitrogen atom features a lone pair of electrons that makes the molecule nucleophilic, allowing it to participate in various chemical reactions including:
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Nucleophilic substitution reactions
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Acylation to form amides
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Addition to carbonyl compounds
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Alkylation reactions
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Coordination with metals to form complexes
The reactivity of N-(2-Methoxyethyl)-N-propylamine is enhanced by its electron-donating methoxy group, which increases its nucleophilicity compared to simpler amines. This characteristic makes it particularly valuable in reactions where nucleophilic attack is desired.
Functional Group Analysis
N-(2-Methoxyethyl)-N-propylamine contains several functional groups that contribute to its chemical behavior:
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Secondary Amine Group (-NH-): Serves as a basic center and enables nucleophilic reactions
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Methoxy Group (-OCH3): Provides electron-donating effects and can participate in hydrogen bonding
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Alkyl Chains: The propyl and ethyl portions contribute to the lipophilicity of the molecule
Applications
Pharmaceutical Research
N-(2-Methoxyethyl)-N-propylamine and structurally similar compounds have potential applications in pharmaceutical research. In pharmacological studies, compounds similar to N-(2-Methoxyethyl)-N-propylamine have shown potential interactions with dopamine receptors, suggesting a role in modulating neurotransmitter activity.
The structural features of this compound, particularly its secondary amine functionality and the presence of both lipophilic and hydrophilic regions, make it a candidate for further investigation in medicinal chemistry research focusing on receptor-ligand interactions.
Chemical Synthesis
In synthetic chemistry, N-(2-Methoxyethyl)-N-propylamine serves as a valuable intermediate for the preparation of more complex molecules. Its amine functionality allows for various transformations, making it a versatile building block in chemical synthesis pathways.
The compound can be utilized in:
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Production of amides through acylation reactions
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Creation of tertiary amines through further alkylation
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Synthesis of heterocyclic compounds
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Formation of imines and enamines
Pharmacological Properties
Structure-Activity Relationships
The pharmacological potential of N-(2-Methoxyethyl)-N-propylamine can be partially understood through structure-activity relationship analysis:
These structural features collectively determine how the molecule may interact with biological targets such as proteins, receptors, and enzymes.
Analytical Methods for Characterization
Chromatographic Methods
Chromatographic techniques are essential for the purification and analysis of N-(2-Methoxyethyl)-N-propylamine. Given its polarity and basic properties, appropriate methods might include:
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Gas Chromatography (GC): Useful for purity determination and quantitative analysis
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High-Performance Liquid Chromatography (HPLC): Particularly with reverse-phase columns and appropriate mobile phases
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Thin-Layer Chromatography (TLC): For rapid analysis and reaction monitoring
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